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Compound of Interest

Compound Name: Timelotem

Cat. No.: B15617440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Timelotem is a benzodiazepine derivative with potential applications as an anesthetic,

antipsychotic, anxiolytic, sedative, and anticonvulsant agent. Its primary mechanism of action is

understood to be the enhancement of the neurotransmitter γ-aminobutyric acid (GABA) at the

GABA-A receptor. This technical guide provides a comprehensive overview of the chemical

structure, properties, and known pharmacological characteristics of Timelotem. Due to the

limited availability of specific experimental data for Timelotem in publicly accessible literature,

this guide combines computed data with general experimental protocols relevant to the study of

such compounds.

Chemical Structure and Identification
Timelotem is a fluorinated derivative of the pyrazino[1,2-a][1][2]benzodiazepine class.

IUPAC Name: 10-fluoro-3-methyl-7-thiophen-2-yl-1,2,3,4,4a,5-hexahydrobenzo[f]pyrazino[1,2-

a][1][2]diazepine[3]

Chemical Formula:

Free Base: C₁₇H₁₈FN₃S[2][3]

Dimaleate Salt: C₂₅H₂₆FN₃O₈S
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CAS Numbers:

Free Base: 96306-34-2[2][3]

Dimaleate Salt: 105566-70-9

Other: 120106-98-1, 105138-32-7[2][3]

Molecular Weight:

Free Base: 315.4 g/mol [2][3]

Dimaleate Salt: 547.55 g/mol

Canonical SMILES: CN1CCN2C(C1)CN=C(C3=C2C=C(C=C3)F)C4=CC=CS4[3]

InChI Key: ICHHTOMWWAMJQP-UHFFFAOYSA-N[3]

Physicochemical Properties
Detailed experimental data on the physicochemical properties of Timelotem are not readily

available in the literature. The following table summarizes computed data from publicly

available chemical databases.
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Property Value (Computed) Data Source

Molecular Weight (Free Base) 315.4 g/mol PubChem[3]

XLogP3-AA (Octanol-Water

Partition Coefficient)
3.2 PubChem[3]

Hydrogen Bond Donor Count 0 PubChem[3]

Hydrogen Bond Acceptor

Count
5 PubChem[3]

Rotatable Bond Count 1 PubChem[3]

Topological Polar Surface Area 47.1 Å² PubChem[3]

Heavy Atom Count 22 PubChem[2]

Complexity 444 PubChem[3]

Solubility and Storage:

Qualitative descriptions suggest that Timelotem is soluble in certain organic solvents.

However, quantitative aqueous solubility data is not available.

For long-term storage, it is recommended to keep the compound at -20°C in a dry and dark

environment. For short-term storage, 0-4°C is suggested.

Pharmacological Properties
Mechanism of Action
Timelotem is a benzodiazepine derivative that exerts its effects by positively modulating the

GABA-A receptor.[4] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor,

distinct from the GABA binding site itself.[5][6] This binding event increases the affinity of GABA

for its receptor, leading to an increased frequency of chloride channel opening and a

subsequent influx of chloride ions into the neuron.[5] The resulting hyperpolarization of the

neuronal membrane potentiates the inhibitory effect of GABA, leading to the observed sedative,

anxiolytic, and anticonvulsant properties.
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Pharmacodynamics
Specific pharmacodynamic studies on Timelotem are limited. However, based on its

classification as a benzodiazepine, its pharmacodynamic effects are expected to be dose-

dependent and related to its positive allosteric modulation of GABA-A receptors. Key

pharmacodynamic parameters that would be relevant to characterize Timelotem include its

EC₅₀ (half-maximal effective concentration) for receptor binding and functional potentiation of

GABA-induced currents.

Pharmacokinetics
Detailed pharmacokinetic data for Timelotem, including its absorption, distribution,

metabolism, and excretion (ADME) properties, are not well-documented in the public domain.

For a compound of this nature, key pharmacokinetic parameters to be determined would

include bioavailability, volume of distribution, clearance, and elimination half-life.

Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the

characterization of Timelotem.

Determination of Octanol-Water Partition Coefficient
(LogP)
The octanol-water partition coefficient is a critical parameter for predicting the lipophilicity and

potential for biological membrane permeability of a drug candidate. The shake-flask method is

a standard approach.

Materials:

Timelotem

n-Octanol (pre-saturated with water)

Purified water (pre-saturated with n-octanol)

Volumetric flasks
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Centrifuge tubes

Mechanical shaker

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

Prepare a stock solution of Timelotem in n-octanol.

Add a known volume of the Timelotem stock solution to a centrifuge tube.

Add an equal volume of purified water to the centrifuge tube.

Securely cap the tube and place it on a mechanical shaker. Shake for a predetermined time

(e.g., 24 hours) to ensure equilibrium is reached.

After shaking, centrifuge the tube to separate the n-octanol and aqueous phases.

Carefully withdraw a sample from the aqueous phase and the n-octanol phase.

Determine the concentration of Timelotem in each phase using a validated analytical

method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

Calculate the LogP value using the following formula: LogP = log₁₀ ([Timelotem]octanol /

[Timelotem]water)

GABA-A Receptor Binding Assay
This assay is used to determine the binding affinity of Timelotem for the benzodiazepine

binding site on the GABA-A receptor.

Materials:

[³H]-Flunitrazepam (radiolabeled benzodiazepine)

Timelotem (unlabeled competitor)
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Membrane preparation from a tissue source rich in GABA-A receptors (e.g., rat cerebral

cortex)

Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)

Unlabeled diazepam (for determining non-specific binding)

Glass fiber filters

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Procedure:

Prepare a series of dilutions of Timelotem.

In a set of microcentrifuge tubes, add the membrane preparation, a fixed concentration of

[³H]-Flunitrazepam, and varying concentrations of Timelotem.

For total binding, omit the unlabeled competitor.

For non-specific binding, add a high concentration of unlabeled diazepam.

Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to allow binding to

reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound from the free radioligand.

Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a liquid scintillation counter.

Calculate the specific binding at each concentration of Timelotem by subtracting the non-

specific binding from the total binding.
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Analyze the data using non-linear regression to determine the IC₅₀ (inhibitory concentration

50%) of Timelotem. The Ki (inhibition constant) can then be calculated using the Cheng-

Prusoff equation.

Synthesis
A detailed, step-by-step experimental protocol for the synthesis of Timelotem is not publicly

available. However, based on its chemical structure, a plausible synthetic route could involve a

multi-step process starting from commercially available precursors. The synthesis would likely

involve the construction of the benzodiazepine ring system, followed by the introduction of the

thiophene and fluoro substituents. Researchers interested in synthesizing Timelotem should

consult patents related to similar fused benzodiazepine structures for potential synthetic

strategies.

Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Timelotem at the

GABA-A receptor.
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Timelotem's Proposed Mechanism of Action at the GABA-A Receptor
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Experimental Workflow for Timelotem Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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